7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a benzyl group at the 7-position and a chlorine atom at the 4-position.
Mechanism of Action
Target of Action
It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, a related compound, is used in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .
Mode of Action
Chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially influence its interaction with its targets.
Biochemical Pathways
Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
It has been noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact its bioavailability and interaction with other drugs.
Result of Action
Given its potential role in the synthesis of kinase inhibitors, it may influence cellular processes regulated by kinases, such as cell division, metabolism, and apoptosis .
Action Environment
The action of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its solubility can be influenced by the solvent used, with better solubility observed in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .
Biochemical Analysis
Biochemical Properties
It is known that several Janus kinase (JAK) inhibitors, which are used in the treatment of cancer and inflammatory diseases, have a common pyrrolo[2,3-d]pyrimidine core . This suggests that 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Compounds with a similar pyrrolo[2,3-d]pyrimidine core, such as JAK inhibitors, have been shown to interfere with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Molecular Mechanism
Based on its structural similarity to JAK inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable under normal temperature and humidity conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, potassium osmate hydrate and sodium periodate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same core structure but lacks the benzyl group at the 7-position.
7H-pyrrolo[2,3-d]pyrimidin-4-ol: Another similar compound that serves as an intermediate in the synthesis of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Uniqueness
The presence of the benzyl group at the 7-position and the chlorine atom at the 4-position gives this compound unique chemical properties and reactivity. These structural features enhance its potential as a pharmaceutical intermediate and its effectiveness in various scientific research applications .
Properties
IUPAC Name |
7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWWCJXJJNHTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569786 | |
Record name | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16019-34-4 | |
Record name | 4-Chloro-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16019-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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